3-chloro-6-(1H-imidazol-1-yl)pyridazine

Organic synthesis Nucleophilic aromatic substitution Process chemistry

Researchers requiring a reliable building block for nucleophilic aromatic substitution (S_NAr) often face inconsistent purity that compromises downstream yields. 3-Chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3) solves this with ≥98% purity, enabling 83% synthetic yields for core scaffold preparation. Key advantages: • Consistent C3 chloro electrophilic handle for amine/thiol/alkoxide S_NAr • Imidazole moiety for metal coordination or hydrogen bonding • ≥98% purity minimizes amine-reactive impurities • Immediate availability from multiple stock points.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 71037-71-3
Cat. No. B188268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-(1H-imidazol-1-yl)pyridazine
CAS71037-71-3
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1N2C=CN=C2)Cl
InChIInChI=1S/C7H5ClN4/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H
InChIKeyVAJLJRMHTTUOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(1H-imidazol-1-yl)pyridazine Procurement Guide


3-Chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3, molecular formula C₇H₅ClN₄) is a heterocyclic building block featuring a pyridazine core bearing a chloro substituent at position 3 and an imidazol-1-yl group at position 6. The compound serves as a versatile intermediate in medicinal chemistry due to the presence of two distinct reactive handles: the electrophilic C3 chloro site amenable to nucleophilic aromatic substitution (S_NAr) reactions and the imidazole moiety capable of coordinating metal ions or engaging in hydrogen bonding interactions . Its molecular architecture positions it as a privileged scaffold for the synthesis of imidazopyridazine-based kinase inhibitors and coordination compounds. Commercial availability includes suppliers offering ≥95% purity grades suitable for research-scale synthesis .

Why 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Cannot Be Substituted


Substitution of 3-chloro-6-(1H-imidazol-1-yl)pyridazine with alternative imidazolyl-pyridazine analogs is not straightforward due to regioisomeric and functional group specificity. The 3-chloro substitution pattern confers distinct reactivity in S_NAr reactions compared to analogs such as 3-(1H-imidazol-1-yl)pyridazine (CAS 889944-16-5) which lacks the chloro leaving group altogether , or 3,6-bis(imidazolyl)pyridazine derivatives which present different coordination geometries and synthetic entry points [1]. Additionally, 3-substituted 6-(1H-imidazol-1-yl)pyridazine analogs (e.g., MFT-279, CAS 124070-28-3, with an N-(2-chlorobenzyl)amino group at position 3) exhibit distinct biological target engagement profiles that preclude their use as direct synthetic or functional replacements [2]. The quantitative evidence presented below demonstrates that this specific substitution pattern delivers measurable differences in synthetic yield, purity accessibility, and biological activity profiles relative to closest structural analogs.

3-Chloro-6-(1H-imidazol-1-yl)pyridazine vs. Analogs: Key Evidence


Synthetic Yield Advantage Over Generic Substrates

3-Chloro-6-(1H-imidazol-1-yl)pyridazine can be synthesized via nucleophilic aromatic substitution between 3,6-dichloropyridazine and imidazole, achieving an isolated yield of 83.1% (1.2 g product from 1.55 g 3,6-dichloropyridazine) after column chromatography purification. This yield significantly exceeds the typical 50-70% yields reported for analogous heteroaryl-imidazole couplings using alternative leaving groups (e.g., bromo or fluoro substituents) under comparable conditions, attributable to the optimal balance of reactivity and stability provided by the chloro leaving group on the electron-deficient pyridazine ring .

Organic synthesis Nucleophilic aromatic substitution Process chemistry Imidazole alkylation

Purity Advantage vs. Industry Standard

Commercial suppliers offer 3-chloro-6-(1H-imidazol-1-yl)pyridazine at NLT 98% purity (MolCore, ISO-certified) , representing a 2-3% absolute purity advantage over the 95-96% standard purity grades available from multiple vendors including CymitQuimica (≥95%) , Aladdin Scientific (96%) , and Apollo Scientific (96%) . For a typical 5-gram procurement, this translates to ≤100 mg of total impurities in the 98% grade versus ≤250 mg in the 95% grade.

Quality control Analytical chemistry Procurement specifications Building block purity

Species-Selective Tyrosinase Inhibition Profile

3-Chloro-6-(1H-imidazol-1-yl)pyridazine acts as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. The compound demonstrates a species-selective inhibition profile, preferentially inhibiting mouse tyrosinase over human tyrosinase . This species selectivity distinguishes it from pan-species tyrosinase inhibitors such as kojic acid or arbutin, and from structurally related imidazopyridazine kinase inhibitors (e.g., compound 22m) which target Pim-1/2 kinases with subnanomolar IC₅₀ values (0.024 nM and 0.095 nM respectively) [1].

Tyrosinase inhibition Melanin biosynthesis Enzyme selectivity Species-specific pharmacology

3-Chloro-6-(1H-imidazol-1-yl)pyridazine Procurement Applications


Medicinal Chemistry: Diversified Library Synthesis via S_NAr

The C3 chloro substituent serves as an electrophilic handle for nucleophilic aromatic substitution with amines, thiols, and alkoxides . The 83% synthetic yield demonstrated for the parent scaffold supports efficient multi-gram preparation of the core, enabling parallel library synthesis. Procuring the 98% purity grade minimizes amine-reactive impurities that could compromise subsequent diversification yields.

Tyrosinase Inhibition: Species-Selective Probe for Melanogenesis

3-Chloro-6-(1H-imidazol-1-yl)pyridazine exhibits preferential inhibition of mouse tyrosinase over human tyrosinase . This species selectivity profile supports its use as a comparator tool in cross-species melanogenesis studies, particularly when evaluating the translational relevance of murine pigmentation models to human biology.

Coordination Chemistry: Ligand for Metal Complexes

The imidazole nitrogen and pyridazine ring provide a bidentate or bridging coordination motif for transition metal complexation. While 3,6-bis(imidazolyl)pyridazine has been extensively studied in dinuclear copper(II) complexes [1], the mono-imidazolyl analog with a chloro substituent offers distinct steric and electronic tuning for coordination geometry, enabling access to asymmetric metal complexes not accessible with symmetric bis-imidazolyl ligands.

STING Agonist Scaffold Development

3-(Fluoro-imidazolyl)pyridazine derivatives have been reported as potent STING agonists with antitumor activity, with compound A4 demonstrating EC₅₀ values of 0.06 μM (human THP1 cells) and 14.15 μM (mouse RAW 264.7 cells) [2]. 3-Chloro-6-(1H-imidazol-1-yl)pyridazine serves as the direct precursor for introducing fluoro-imidazolyl or other substituted imidazolyl moieties via S_NAr at the C3 chloro position, enabling systematic SAR exploration of this emerging therapeutic class.

Technical Documentation Hub

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